molecular formula C₂₀H₂₄N₂O₃ B1140779 Quinidine 1'-Oxide CAS No. 115730-97-7

Quinidine 1'-Oxide

Cat. No.: B1140779
CAS No.: 115730-97-7
M. Wt: 340.42
InChI Key:
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Description

Quinidine 1’-Oxide is a metabolite of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. Quinidine 1’-Oxide, like other quinidine metabolites, has been studied for its pharmacokinetic properties and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Quinidine 1’-Oxide is a metabolite of quinidine . Quinidine is a class I antiarrhythmic agent that has been used for the treatment of cardiac ailments . It affects oxidative phosphorylation, calcium uptake, and ion channels of mitochondria . The major metabolite of quinidine is 3-hydroxy-quinidine , which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours .

Cellular Effects

Quinidine, from which Quinidine 1’-Oxide is derived, has been found to interact with the mitochondrial voltage-dependent anion channel (VDAC) in HL-1 atrial myocytes . This interaction leads to a sudden drop in the conductance of VDAC . Quinidine also affects oxidative phosphorylation, calcium uptake, and ion channels of mitochondria .

Molecular Mechanism

Quinidine, the parent compound of Quinidine 1’-Oxide, prolongs cellular action potential by blocking sodium and potassium currents . It interacts with proteins at specific binding sites, which can further modify the redox properties of the quinones .

Temporal Effects in Laboratory Settings

Quinidine sulfate, from conventional dosage forms, is absorbed rapidly and reaches peak levels in 1 hour . Sustained-release quinidine sulfate and gluconate are absorbed more slowly, providing a more satisfactory response with less fluctuation in the peak and trough at quinidine concentrations .

Dosage Effects in Animal Models

The effects of Quinidine 1’-Oxide on animal models have not been extensively studied. The parent compound, quinidine, has been shown to have effects on action potentials in canine Purkinje fibers .

Metabolic Pathways

Quinidine, the parent compound of Quinidine 1’-Oxide, is metabolized mainly in the liver by the cytochrome P450 system . Its major metabolites include 3-hydroxy-quinidine, quinidine N-oxide, and quinidine 10,11-dihydrodiol .

Transport and Distribution

Quinidine, the parent compound of Quinidine 1’-Oxide, has been found to interact with several transporters, including OCT1, OCT2, MATE1, MATE2K, and MDR1 . These interactions can influence the transport and distribution of quinidine within cells and tissues .

Subcellular Localization

This suggests that quinidine and possibly its metabolites, including Quinidine 1’-Oxide, may be localized to the mitochondria within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine 1’-Oxide can be synthesized through the oxidation of quinidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of Quinidine 1’-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinidine 1’-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinidine 1’-Oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinidine 1’-Oxide is unique due to its specific oxidation state and the presence of an N-oxide group. This structural feature imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinidine derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIANHNFAPFOH-NBGVHYBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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